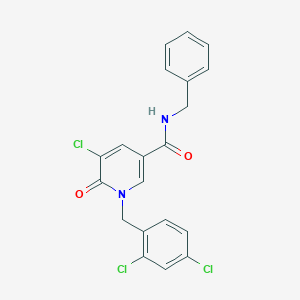

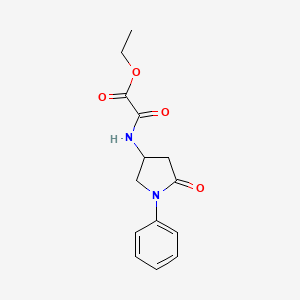

![molecular formula C16H19N5O2 B2739548 N,N-diethyl-2-[1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1359319-76-8](/img/structure/B2739548.png)

N,N-diethyl-2-[1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process is used to create a variety of derivatives with potential antiviral and antimicrobial properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution . This process involves the replacement of a substituent in an aromatic ring with a nucleophile .Aplicaciones Científicas De Investigación

Diversified Synthesis Applications

- Synthesis of Derivatives : A study demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a Ugi four-component reaction and copper-catalyzed tandem reaction. This method provides access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

Biological and Pharmacological Applications

- Potential Antidepressant Agents : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related to the queried compound, showed potential as rapid-acting antidepressant agents. They exhibited properties of reducing immobility in behavioral despair models in rats and binding avidly to adenosine A1 and A2 receptors (Sarges et al., 1990).

- Inotropic Activity : N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, chemically related to the compound , showed positive inotropic activity, which refers to strengthening the force of heart muscle contractions. This activity was measured in isolated rabbit heart preparations (Zhang et al., 2008).

Synthesis Techniques and Chemical Properties

- Convenient Synthesis Techniques : New and convenient synthesis methods for derivatives of the compound, like 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, have been developed. These methods involve azide and DCC coupling methods, highlighting the compound's versatility in chemical synthesis (Fathalla et al., 2007).

Anticonvulsant Properties

- Potential Anticonvulsant Agents : Some derivatives of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, closely related to the queried compound, showed promising anticonvulsant activities. This was determined using the metrazol induced convulsions model, indicating the potential use of these compounds in treating convulsions (Alswah et al., 2013).

Mecanismo De Acción

While the exact mechanism of action for your specific compound is not available, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to exhibit antiviral and antimicrobial activities . This suggests that these compounds may interact with biological targets in a way that inhibits the growth of viruses and microbes .

Direcciones Futuras

Research into [1,2,4]triazolo[4,3-a]quinoxaline derivatives is ongoing, with a focus on developing new compounds with potential antiviral and antimicrobial properties . Future work may involve further optimization of these compounds to enhance their biological activity and reduce any potential side effects .

Propiedades

IUPAC Name |

N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-4-19(5-2)14(22)10-20-12-8-6-7-9-13(12)21-11(3)17-18-15(21)16(20)23/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWRSZMVDMVUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2739468.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2739469.png)

![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)

![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2739476.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2739487.png)

![(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2739488.png)